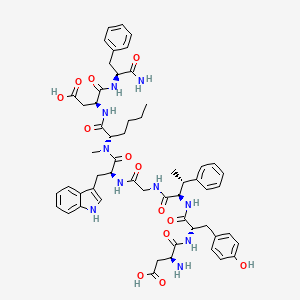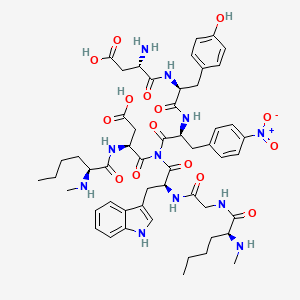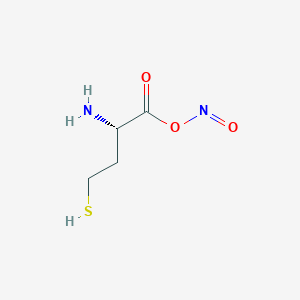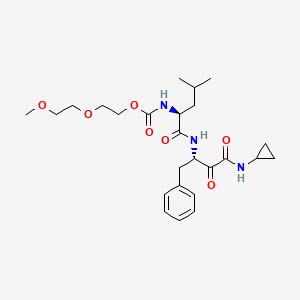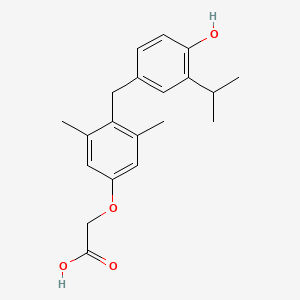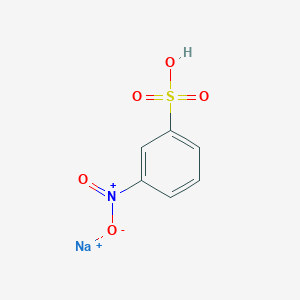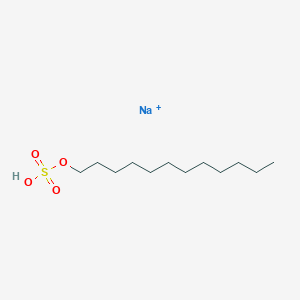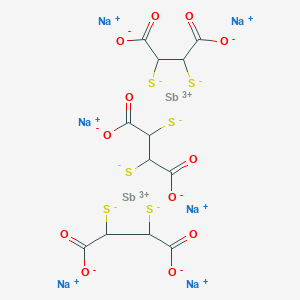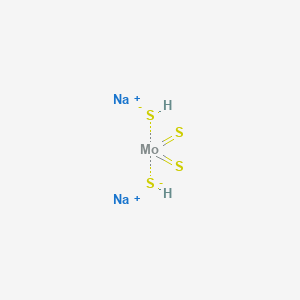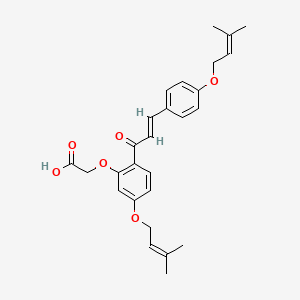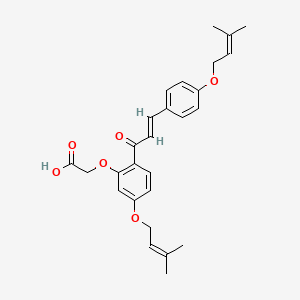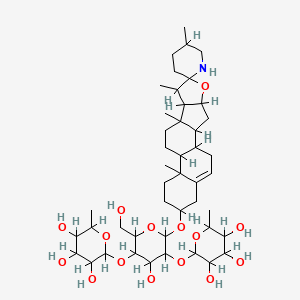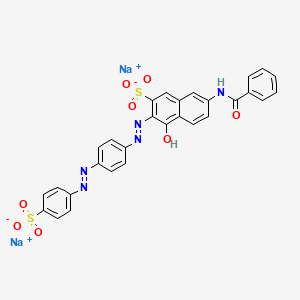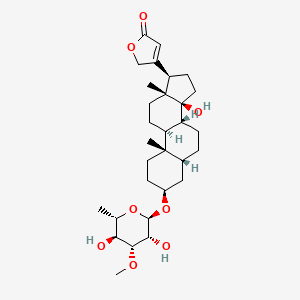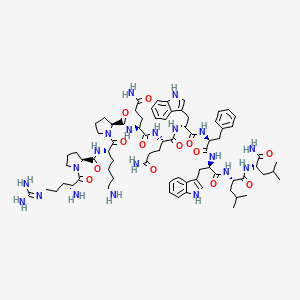
斯潘肽 I
描述
Spantide I is a substance P analog and a selective NK1 receptor antagonist . It has the molecular formula C75H108N20O13 . It is known to reduce type 1 and enhance the type 2 cytokine IL-10 in the infected cornea, leading to a significant reduction in corneal perforation .
Molecular Structure Analysis
Spantide I has a molecular weight of 1497.786 Da . Its molecular formula is C75H108N20O13 . More detailed structural information can be found in databases like PubChem and ChemSpider .Chemical Reactions Analysis
Spantide I has been found to significantly decrease the number of perforated corneas, bacterial counts, and PMNs . It also significantly reduced mRNA levels for type I cytokines (e.g., IFN-γ) as well as MIP-2, IL-6, TNF-α, and IL-1β (mRNA and protein) .Physical And Chemical Properties Analysis
Spantide I has a molecular weight of 1497.786 Da and a mono-isotopic mass of 1496.840454 Da . It has the molecular formula C75H108N20O13 .科学研究应用
Application in Immunology and Microbiology
Spantide I has been used in the field of Immunology and Microbiology to study its effects on the corneas of mice infected with Pseudomonas aeruginosa .
Summary of the Application
The purpose of this research was to determine the effects of blocking substance P (SP) interactions with its major receptor (NK1-R) using the antagonist Spantide I in susceptible mice infected with Pseudomonas aeruginosa .
Methods of Application
The methods used in this research included immunohistochemistry and enzyme immunosorbent assay (EIA) to test levels of SP in the cornea of B6 and BALB/c mice. B6 mice were treated with Spantide I, and after infection, slit lamp examination; clinical score; bacterial counts; and myeloperoxidase (MPO), RT-PCR, ELISA, and polymorphonuclear (PMN) cell chemotaxis assays were performed .
Results or Outcomes
The results showed that Spantide I treatment of B6 mice significantly decreased the number of perforated corneas, bacterial counts, and PMNs. mRNA levels for type I cytokines (e.g., IFN-γ) as well as MIP-2, IL-6, TNF-α, and IL-1β (mRNA and protein) also were significantly reduced after Spantide I treatment. The type II cytokine IL-10 (mRNA and protein) was elevated, whereas TGF-β mRNA levels were unchanged after Spantide I treatment .
This suggests that Spantide I provides a novel approach to reduce type 1 and enhance the type 2 cytokine IL-10 in the infected cornea of B6 mice, leading to a significant reduction in corneal perforation and improved disease outcome .
Application in Ophthalmology
Spantide I has been used in the field of Ophthalmology to study its effects on corneal neovascularization .
Summary of the Application
The aim of this study was to investigate the role of Substance P (SP) in corneal neovascularization (KNV) using vascular endothelial cell culture (MS-1 cell line) in vitro and suture-induced KNV mouse model in vivo .
Methods of Application
Vascular endothelial cells (VEC) were treated with 1μmol SP and then cultured for 24 hours. Cell proliferation using BrdU Incorporation assay and tube formation were assessed. KNV was induced by intra-stromal suture placement in BALB/C mice. Topical application of NK1R antagonist Spantide I (three times a day, daily) was applied after suture placement, PBS served as control. Corneal opacity and neovascularization were monitored. After 14 days, the vascularized area was photographed and quantified by double-blind analysis .
Results or Outcomes
SP significantly increased VEC proliferation (+50%, p<0.001). In tube formation assay, both tube length (5.2-fold increase, p=0.001) and number of tube junctions (3.3-fold increase, p=0.003) were significantly increased in the presence of SP. Compared with control group, Spantide I treatment resulted in a significant decrease in vascularized area (85.4%±8.2 in control vs. 66.4%±16.0 in Spantide Ι, P=0.03). Corneal opacity was comparable between control and Spantide Ι groups .
This suggests that exogenous SP promotes the proliferation and tube formation of vascular endothelial cells in vitro, demonstrating its pro-angiogenic property. Moreover, blockade of SP-NK1R signaling with Spantide I significantly reduces corneal neovascularization in vivo .
Application in Dermatology
Spantide I has been used in the field of Dermatology to study its effects on allergic contact dermatitis (ACD) in a mouse model .
Summary of the Application
The aim of this study was to investigate the in vitro permeation and distribution of Spantide II through hairless rat skin and the anti-inflammatory effect of topically delivered Spantide II in an allergic contact dermatitis (ACD) mouse model .
Methods of Application
The in vitro permeation and distribution of Spantide II with or without cysteine HCl (CH) as a penetration enhancer through hairless rat skin was studied using Franz diffusion cells. The anti-inflammatory effect of Spantide II was studied by measuring the reduction of ACD in C57BL/6 mice after application of Spantide II as a topical solution .
Results or Outcomes
The skin permeation experiments with or without cysteine HCl (as penetration enhancer) showed no detectable levels of Spantide II permeation across rat skin over a period of 48 h. Cysteine HCl significantly increased the distribution of Spantide II in skin layers; also, the reduction in ACD response was significantly higher with the formulation containing cysteine HCl (p < 0.05). Spantide II at different concentrations showed a dose-dependent reduction of ACD response in mice .
This suggests that Spantide II can effectively be delivered to epidermis and dermis to exert a significant anti-inflammatory activity on the reduction of inflammation in a mouse model of ACD .
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-CHPWDEGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1497.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spantide I | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



